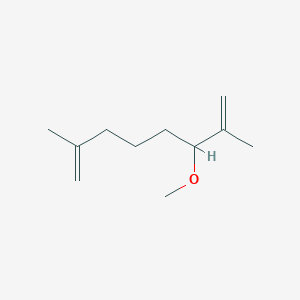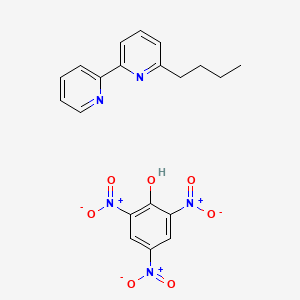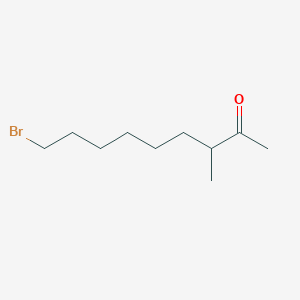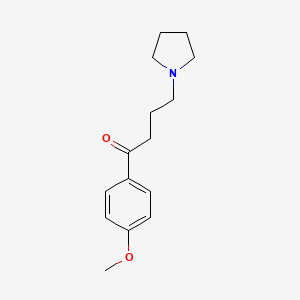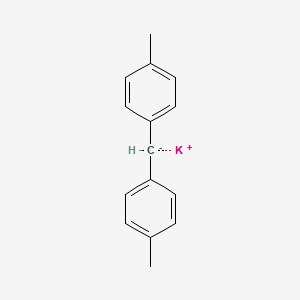
Potassium bis(4-methylphenyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium bis(4-methylphenyl)methanide is an organometallic compound that features a potassium cation and a bis(4-methylphenyl)methanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium bis(4-methylphenyl)methanide typically involves the reaction of 4-methylbenzyl chloride with potassium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2 C6H4CH2Cl+2K→K(C6H4CH2)2+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium bis(4-methylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanide anion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-methylbenzyl alcohol or 4-methylbenzaldehyde.
Reduction: Formation of toluene or other hydrocarbons.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Potassium bis(4-methylphenyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium bis(4-methylphenyl)methanide involves its ability to act as a nucleophile in various chemical reactions. The methanide anion can attack electrophilic centers in substrates, leading to the formation of new chemical bonds. The potassium cation stabilizes the anionic species and facilitates the reaction process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium bis(trimethylsilyl)methanide
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium bis(4-methylphenyl)methanide is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity in nucleophilic substitution reactions. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
61582-88-5 |
|---|---|
Formule moléculaire |
C15H15K |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
potassium;1-methyl-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15.K/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;/h3-11H,1-2H3;/q-1;+1 |
Clé InChI |
HVMLLAAJUQTHLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[CH-]C2=CC=C(C=C2)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


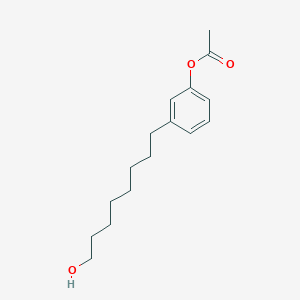
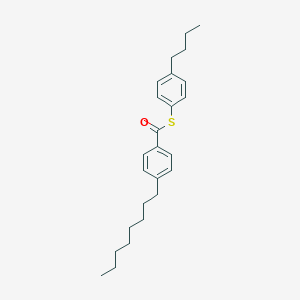

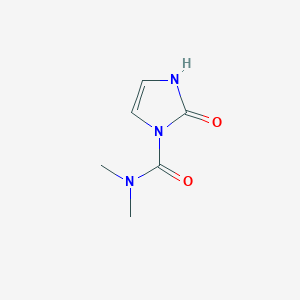
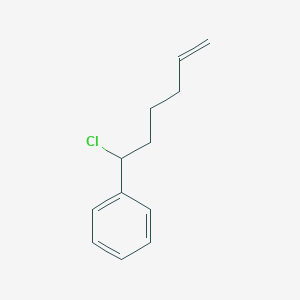
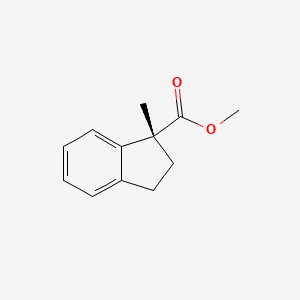
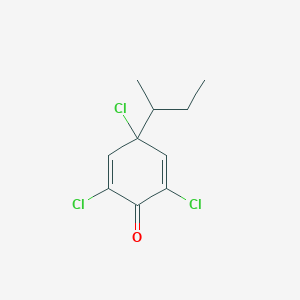
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
